

An In-depth Technical Guide to the Physical and Chemical Properties of Octadecylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octadecylamine

Cat. No.: B3427742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine (ODA), also known as 1-aminooctadecane or stearylamine, is a primary aliphatic amine with an 18-carbon chain. Its unique amphiphilic nature, stemming from a long hydrophobic alkyl tail and a hydrophilic amine head, makes it a compound of significant interest in various scientific and industrial fields. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties is crucial for its effective application, from the synthesis of novel compounds to the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of the core properties of **octadecylamine**, detailed experimental methodologies, and visualizations of relevant chemical pathways and experimental workflows.

Physical Properties of Octadecylamine

Octadecylamine is a white, waxy crystalline solid at room temperature with a characteristic faint ammonia-like odor.^{[1][2]} Its physical state and macroscopic properties are a direct consequence of its long hydrocarbon chain, which allows for significant van der Waals interactions between molecules.

Quantitative Physical Properties

The key physical parameters of **octadecylamine** are summarized in the table below for easy reference and comparison.

Property	Value	Units	Conditions
Molecular Formula	C ₁₈ H ₃₉ N	-	-
Molecular Weight	269.51	g/mol	-
Melting Point	50-52	°C	lit.[2][3][4]
	52.9	°C	
	120-126	°F	
Boiling Point	232	°C	at 32 mmHg[2][3]
	346.8	°C	at 760 mmHg[5]
	660	°F	at 760 mmHg[5]
Density	0.8618	g/cm ³	at 20°C[5][6]
	0.79	g/cm ³	at 60°C[7]
Vapor Pressure	10	mmHg	at 72°C[2][3]
	4.38 x 10 ⁻⁵	mmHg	at 25°C (estimated)[5]
Flash Point	148	°C	closed cup[3][8]
	300	°F	
Refractive Index	1.4522	-	at 20°C[2]
pKa	10.6	-	at 25°C[2]
	10.65	-	
LogP	4.33	-	at 25°C[2]
	7.7	-	

Solubility Profile

The solubility of **octadecylamine** is dictated by its amphiphilic character. The long, nonpolar 18-carbon chain renders it largely insoluble in polar solvents like water.^{[1][2]} However, it exhibits good solubility in a range of nonpolar and weakly polar organic solvents.

Solvent	Solubility
Water	Practically insoluble ^{[2][9]}
Methanol	Slightly soluble ^[2]
Acetone	Slightly soluble ^[2]
Kerosene	Slightly soluble ^[2]
Ethanol	Soluble ^[2]
Isopropanol	Easily soluble ^[2]
Toluene	Easily soluble ^[2]
Benzene	Soluble ^[2]
Ether	Soluble ^[2]
Chloroform	Easily soluble ^[2]
Carbon Tetrachloride	Easily soluble ^[2]

Chemical Properties and Reactivity

The chemical behavior of **octadecylamine** is primarily governed by the reactivity of its primary amine group (-NH₂).

Basicity: As an amine, **octadecylamine** is a weak base and readily reacts with acids in exothermic reactions to form the corresponding ammonium salts.^{[2][5]} This property is fundamental to its use as a cationic surfactant and in applications requiring pH-dependent behavior.

Reactivity with Electrophiles: The lone pair of electrons on the nitrogen atom makes **octadecylamine** a nucleophile. It can react with a variety of electrophiles, including:

- Acid Halides, Anhydrides, and Esters: To form amides.

- Alkyl Halides: To form secondary, tertiary amines, and quaternary ammonium salts.
- Isocyanates, Halogenated Organics, Peroxides, and Phenols (acidic): May be incompatible. [\[2\]](#)[\[5\]](#)
- Epoxides: To form amino alcohols.

Reducing Agents: Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[\[2\]](#)[\[5\]](#)

Stability: **Octadecylamine** is a stable compound under normal storage conditions but should be stored below 30°C.[\[2\]](#) It can decompose upon heating, emitting toxic fumes of nitrogen oxides.[\[10\]](#)

Experimental Protocols

Detailed methodologies for the characterization and synthesis of **octadecylamine** are essential for reproducible research and development.

Determination of Melting Point (Capillary Method)

This protocol describes a general method for determining the melting point of a solid organic compound like **octadecylamine** using a capillary tube apparatus.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Place a small amount of dry **octadecylamine** on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

- Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. Repeat until the sample fills the tube to a height of 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to get a rough estimate. Allow the apparatus to cool before proceeding.
- Accurate Determination: Set the starting temperature to about 10-15°C below the expected melting point. Heat at a slow, controlled rate (1-2°C/minute) as the temperature approaches the melting point.
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.
- Replicate: For accuracy, repeat the determination with a fresh sample and capillary tube.

Synthesis of Octadecylamine from Stearic Acid

Octadecylamine is industrially produced from stearic acid through a two-step process involving ammoniation to form stearonitrile, followed by catalytic hydrogenation. The following is a generalized laboratory-scale representation of this process.

Materials:

- Stearic acid
- Ammonia (gas or solution)
- Nickel catalyst (e.g., Raney nickel)
- Hydrogen gas

- High-pressure reactor (autoclave)
- Reaction vessel with heating and stirring capabilities
- Distillation and filtration apparatus

Step 1: Ammoniation of Stearic Acid to form Stearonitrile

- Melt stearic acid in a reaction vessel equipped with a stirrer and a gas inlet.
- Heat the molten stearic acid to approximately 350°C.
- Introduce a continuous stream of ammonia gas into the molten stearic acid with vigorous stirring. Water will be formed as a byproduct and should be removed.
- Monitor the reaction progress (e.g., by measuring the acid value of the reaction mixture) until the conversion to stearonitrile is complete.
- Cool the reaction mixture and purify the resulting stearonitrile, for example, by washing with water followed by distillation.

Step 2: Catalytic Hydrogenation of Stearonitrile to **Octadecylamine**

- Transfer the purified stearonitrile to a high-pressure autoclave.
- Add a suitable nickel catalyst (handle with care, as Raney nickel can be pyrophoric).
- Seal the autoclave and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
- Pressurize the autoclave with hydrogen to approximately 3.5 MPa.
- Heat the mixture to around 130°C with continuous stirring.
- Maintain the temperature and pressure, monitoring the hydrogen uptake to determine the reaction's completion.
- Once the reaction is complete, cool the autoclave, and carefully vent the excess hydrogen.

- Filter the reaction mixture to remove the catalyst. The resulting product is **octadecylamine**. Further purification can be achieved by distillation or recrystallization.

Applications in Drug Development

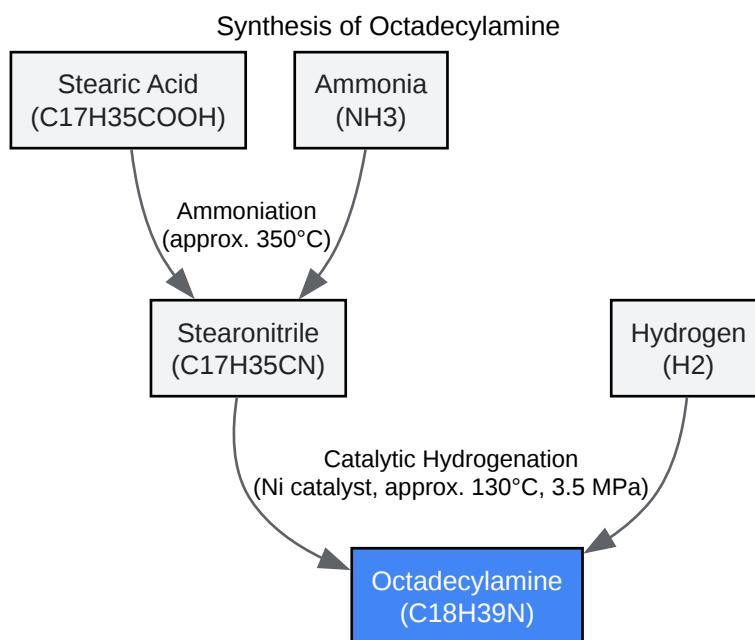
Octadecylamine's surfactant properties and its ability to form stable nanostructures make it a valuable tool in drug development, particularly in the formulation of drug delivery systems.

Experimental Workflow: Preparation of Octadecylamine-Based Solid Lipid Nanoparticles (SLNs)

This workflow outlines the emulsion-solvent evaporation technique for synthesizing **octadecylamine**-based solid lipid nanoparticles, which can be used as non-viral vectors for gene delivery.

Materials:

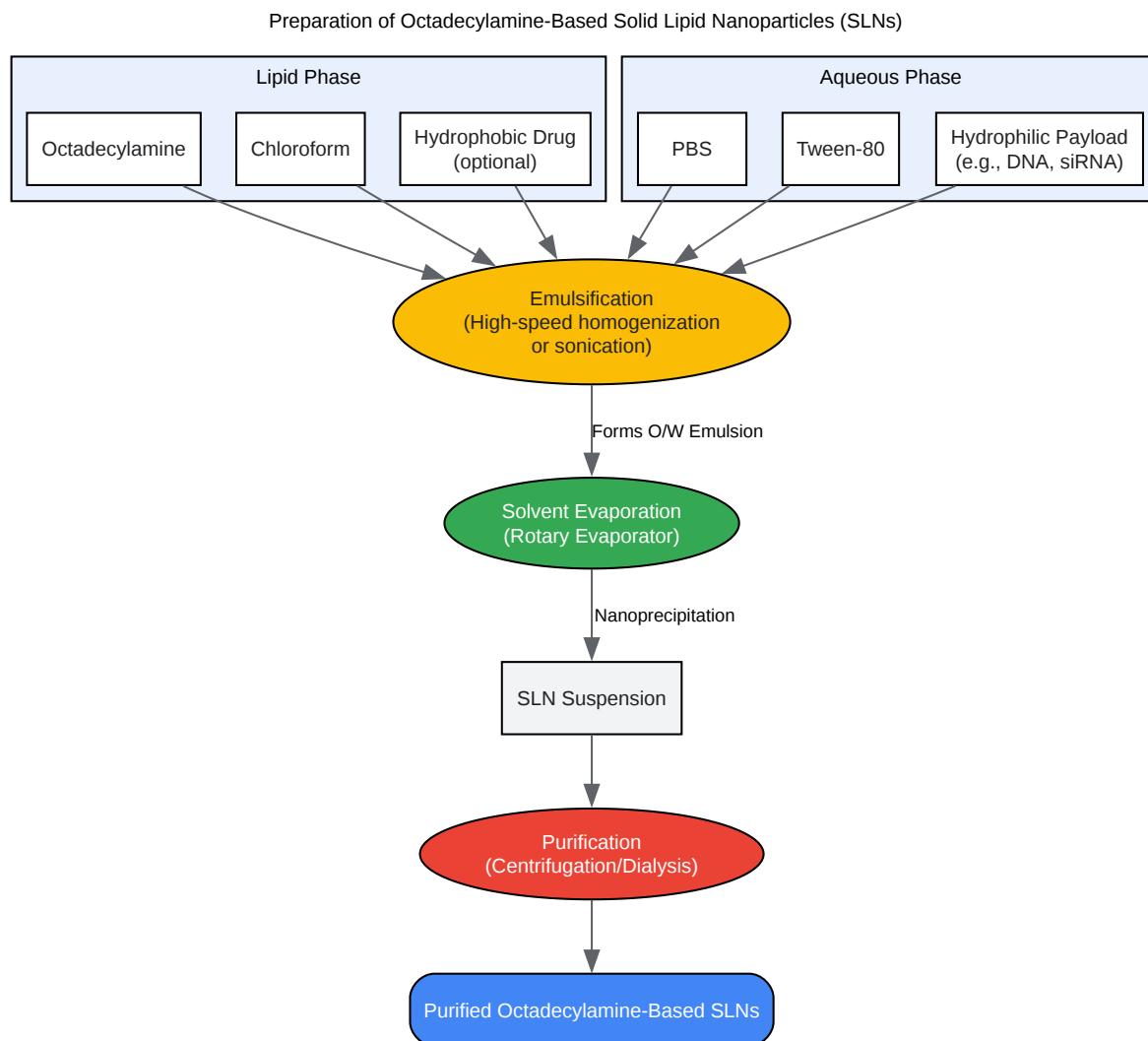
- **Octadecylamine**
- Chloroform (lipid phase solvent)
- Phosphate-buffered saline (PBS) (aqueous phase)
- Tween-80 (surfactant)
- Drug or genetic material to be encapsulated
- Homogenizer or sonicator
- Rotary evaporator


Procedure:

- Preparation of Lipid Phase: Dissolve a specific amount of **octadecylamine** in chloroform. If encapsulating a hydrophobic drug, it would also be dissolved in this phase.
- Preparation of Aqueous Phase: Prepare a solution of Tween-80 in PBS. If encapsulating a hydrophilic drug or genetic material, it would be dissolved or suspended in this phase.

- Emulsification: Gradually add the lipid phase to the aqueous phase while continuously stirring at high speed using a homogenizer or sonicator. This process forms an oil-in-water emulsion.
- Solvent Evaporation: Remove the chloroform from the emulsion using a rotary evaporator under reduced pressure. As the solvent evaporates, the **octadecylamine** precipitates, forming solid lipid nanoparticles that encapsulate the drug or genetic material.
- Purification and Characterization: The resulting nanoparticle suspension can be purified (e.g., by centrifugation or dialysis) to remove excess surfactant and unencapsulated material. The nanoparticles are then characterized for size, zeta potential, morphology, and encapsulation efficiency.

Mandatory Visualizations


Synthesis of Octadecylamine

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the industrial synthesis of **octadecylamine**.

Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **octadecylamine**-based solid lipid nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. library.aocs.org [library.aocs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. sketchviz.com [sketchviz.com]
- 4. library.aocs.org [library.aocs.org]
- 5. "ASTM D2074: 2007 Fatty Amines Amine Values Test" [bsbedge.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. japsonline.com [japsonline.com]
- 9. reddit.com [reddit.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Octadecylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427742#physical-and-chemical-properties-of-octadecylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com